

# Resmetirom Demonstrates Competitive Efficacy in a Crowded Field of NASH Drug Candidates

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Thyroid hormone receptor beta agonist-1

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New York, NY – As the prevalence of nonalcoholic steatohepatitis (NASH) continues to rise globally, the race to develop effective treatments has intensified. Among the front-runners, resmetirom (Madrigal Pharmaceuticals) has emerged as a promising thyroid hormone receptorbeta (THR-β) agonist. This guide provides a comparative analysis of the efficacy of resmetirom against other leading NASH drug candidates, supported by data from pivotal clinical trials.

## **Comparative Efficacy of NASH Drug Candidates**

The following table summarizes the primary efficacy endpoints from late-stage clinical trials of resmetirom and other notable NASH drug candidates. The two key endpoints are the resolution of NASH without worsening of liver fibrosis and the improvement of liver fibrosis by at least one stage without worsening of NASH, as these are considered reasonably likely to predict clinical benefit by regulatory agencies.[1]



Drug Candidate (Trial Name)	Dosage	NASH Resolution without Worsening of Fibrosis	Fibrosis Improvement (≥1 stage) without Worsening of NASH
Resmetirom (MAESTRO-NASH)[1] [2]	80 mg	25.9%	24.2%
100 mg	29.9%	25.9%	
Placebo	9.7%	14.2%	
Lanifibranor (NATIVE) [3]	800 mg	39%	34%
1200 mg	49%	48%	
Placebo	22%	29%	_
Tirzepatide (SYNERGY-NASH)[4] [5][6]	5 mg	51.8%	59.1%
10 mg	62.8%	53.3%	
15 mg	73.3%	54.2%	
Placebo	13.2%	32.8%	_
Semaglutide (Phase 2 Trial)[7][8]	0.4 mg	59%	Not statistically significant
Placebo	17%	-	
Obeticholic Acid (REGENERATE)[9] [10][11]	10 mg	Not statistically significant	37.1%
25 mg	Not statistically significant	39.3%	
Placebo	-	27.0%	

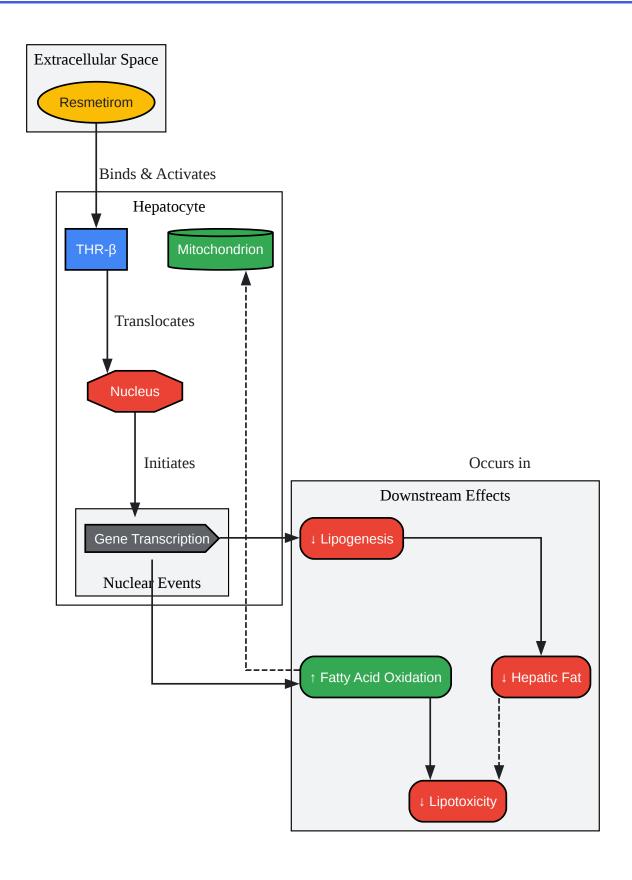




#### **Mechanism of Action: Resmetirom**

Resmetirom is a liver-directed, oral, selective agonist for the thyroid hormone receptor-beta (THR- $\beta$ ), which is the primary isoform of the thyroid hormone receptor in the liver.[12][13] In NASH, hepatic THR- $\beta$  signaling is impaired, leading to decreased mitochondrial function and fatty acid oxidation, and increased lipogenesis.[13] Resmetirom aims to restore this signaling pathway. By selectively activating THR- $\beta$ , resmetirom increases hepatic fat metabolism and reduces lipotoxicity.[14][15] This targeted action is designed to minimize adverse effects in other tissues where THR-alpha is more prevalent.[12]





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Fig. 1: Simplified signaling pathway of Resmetirom in hepatocytes.



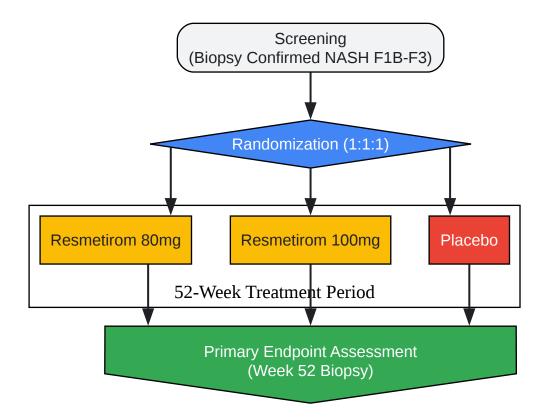
#### **Experimental Protocols**

The clinical trials cited in this guide share common foundational methodologies, including randomized, double-blind, placebo-controlled designs, with liver biopsy as the gold standard for assessing primary endpoints.

#### **MAESTRO-NASH (Resmetirom)**

- Objective: To evaluate the efficacy and safety of resmetirom in patients with NASH and liver fibrosis.[16][17]
- Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.[1]
- Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral resmetirom 80 mg, 100 mg, or placebo.[1][2]
- Primary Endpoints (at 52 weeks):
  - NASH resolution (defined as a score of 0 for ballooning, 0 or 1 for lobular inflammation,
     and a reduction in the NAFLD Activity Score by ≥2 points) with no worsening of fibrosis.[2]
  - Improvement in fibrosis by at least one stage with no worsening of the NAFLD Activity
     Score.[2]
- Key Secondary Endpoint: Percent change from baseline in low-density lipoprotein (LDL) cholesterol at week 24.[2]





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Fig. 2: MAESTRO-NASH clinical trial workflow.

#### **NATIVE (Lanifibranor)**

- Objective: To assess the safety and efficacy of lanifibranor in adult non-cirrhotic NASH patients.[18]
- Patient Population: Adult patients with a confirmed histological diagnosis of NASH, a
  Steatosis, Activity, Fibrosis (SAF) activity score of 3 or 4, and a steatosis score of ≥1.
  Patients with cirrhosis (F4) were excluded.[18]
- Intervention: Randomized to receive lanifibranor 800 mg/day, 1200 mg/day, or placebo for 24 weeks.[18]
- Primary Endpoint: A decrease of at least 2 points in the SAF-A score (combining inflammation and ballooning) without worsening of fibrosis.[3]

#### **SYNERGY-NASH (Tirzepatide)**



- Objective: To analyze the efficacy and safety of tirzepatide in adult patients with biopsyconfirmed MASH (NASH) with stage 2 or 3 fibrosis.[4]
- Patient Population: Adults with biopsy-confirmed MASH with stage 2 or 3 fibrosis.[4][5]
- Intervention: Patients were randomly assigned to receive subcutaneous tirzepatide at doses of 5 mg, 10 mg, or 15 mg, or placebo once weekly for 52 weeks.[4]
- Primary Endpoint: MASH resolution without worsening of fibrosis at 52 weeks.[4]
- Secondary Endpoint: Fibrosis improvement of one stage or greater without worsening of MASH.[4]

### Safety and Tolerability

- Resmetirom: The most common adverse events reported were diarrhea and nausea, which
  were more frequent than with placebo. The incidence of serious adverse events was similar
  across the resmetirom and placebo groups.[1][2]
- Lanifibranor: The dropout rate for adverse events was low and similar across the treatment and placebo groups.[3]
- Tirzepatide: The most common adverse events were gastrointestinal in nature, including nausea, diarrhea, and decreased appetite, with the majority being mild to moderate in severity.[6]
- Semaglutide: In a phase 2 trial for NASH-related cirrhosis, common adverse events included nausea, diarrhea, and vomiting.[19]
- Obeticholic Acid: Pruritus (itching) is a well-documented side effect.[20] The FDA has
  previously voted against the risk-benefit profile of obeticholic acid for NASH due to safety
  concerns.[9]

### Conclusion

Resmetirom has demonstrated statistically significant improvements in both NASH resolution and fibrosis reduction, positioning it as a strong candidate in the therapeutic landscape for NASH. While other drugs, particularly the GLP-1 receptor agonists like tirzepatide and



semaglutide, have shown impressive results in NASH resolution, the data on fibrosis improvement for some of these agents is still emerging. Lanifibranor also shows promise with robust efficacy on both key histological endpoints. The choice of future NASH therapies will likely depend on a comprehensive evaluation of efficacy, safety, and patient-specific factors. The ongoing and future clinical trials will be crucial in further defining the role of each of these agents in the management of NASH.

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